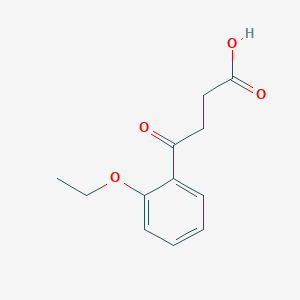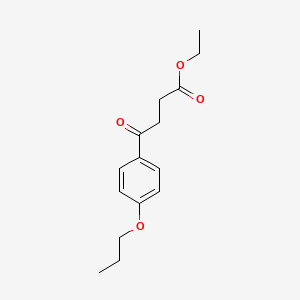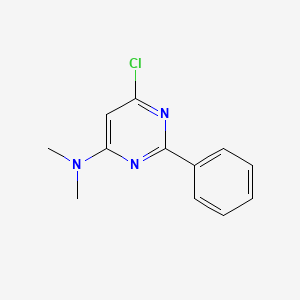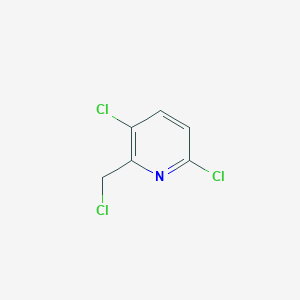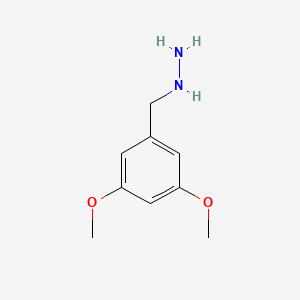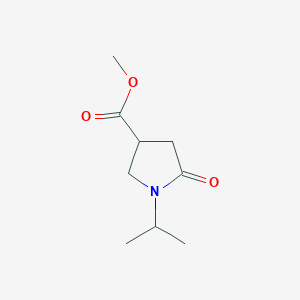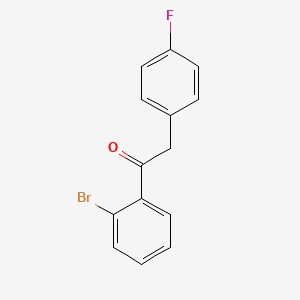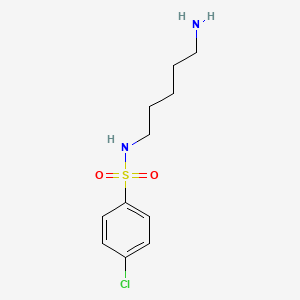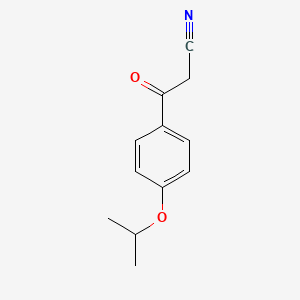
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro-substituted phenyl ring and a dioxolane ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 4-chlorobenzylidene ethylene glycol acetal. This intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 4-chlorobenzoic acid.
Reduction: 1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the dioxolane ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be compared with other aromatic ketones and dioxolane derivatives:
1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but with a bromo substituent instead of chloro.
1-(4-Methyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Contains a methyl group instead of chloro.
1-(4-Nitro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Contains a nitro group instead of chloro.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIGGSELNGNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
